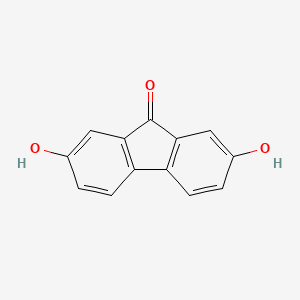

2,7-Dihydroxy-9-fluorenone

Overview

Description

2,7-Dihydroxy-9-fluorenone is a chemical compound derived from fluorenone, which has been the subject of various studies due to its interesting chemical properties and potential applications. The compound serves as a precursor for various syntheses, including the creation of dithieno[3,2-b:6,7-b]fluorenes, conjugated fluorene derivatives with fluorescence properties, and novel polyimides with high organosolubility and optical transparency . It has also been used to synthesize diamino derivatives for further chemical applications . The synthesis process of 2,7-dihydroxy-9-fluorenone itself has been optimized to achieve high yields and purity . Additionally, its derivatives have been studied for their liquid crystal properties and self-assembly polymorphism, which are influenced by the length of the alkoxyl chain and the solvent used .

Synthesis Analysis

The synthesis of 2,7-dihydroxy-9-fluorenone and its derivatives involves various chemical reactions. One method starts from dipotassium 2,7-fluorenedisulfonate salt, which undergoes alkali fusion and dehydration to yield 2,7-dihydroxy-9-fluorenone with high purity . Another approach involves the synthesis of dithieno[3,2-b:6,7-b]fluorenes through a tandem annulation-reduction process starting from 2,7-dihydroxyfluorenone . Conjugated fluorene derivatives with extended π-systems are synthesized using a heterocoupling reaction catalyzed by palladium and cuprous iodide systems . Furthermore, novel polyimides have been synthesized from 2,7-dihydroxy-9-fluorenone derivatives through acid-catalyzed condensation, nucleophilic substitution, and imidization processes .

Molecular Structure Analysis

The molecular structure of 2,7-dihydroxy-9-fluorenone derivatives has been characterized using various techniques. For instance, the crystal structure of 2,4,7-trinitro-9-fluorenone was determined by X-ray diffraction analysis, revealing planar isolated molecules within the crystal . The molecular structure plays a crucial role in the properties of the compounds, such as their ability to form liquid crystals or exhibit fluorescence.

Chemical Reactions Analysis

2,7-Dihydroxy-9-fluorenone undergoes various chemical reactions to form different derivatives. Alkylation with alkyl halides leads to the formation of 2,7-dialkoxy-9-fluorenones, which display mesomorphic properties . Nitration of fluorenone yields 2,7-dinitro-9-fluorenone, which can be further reduced to diamino derivatives . These reactions are essential for the development of materials with specific physical and chemical properties.

Physical and Chemical Properties Analysis

The physical and chemical properties of 2,7-dihydroxy-9-fluorenone and its derivatives are influenced by their molecular structure. The derivatives exhibit a range of properties, including high organosolubility, optical transparency, and thermal stability . The fluorescence properties of conjugated fluorene derivatives make them suitable for applications in optoelectronic devices . The liquid crystal properties of certain alkylated derivatives are determined by the length of the alkoxyl chain . Self-assembly polymorphism studies have shown that solvent-responsive two-dimensional morphologies can be achieved, which is significant for nanotechnology applications .

Scientific Research Applications

Liquid Crystal Properties

2,7-Dihydroxy-9-fluorenone, when alkylated, results in 2,7-dialkoxy-9-fluorenones, which exhibit mesomorphic properties. These compounds are particularly prone to mesomorphism, especially those with alkoxyl chains containing 5 to 14 carbon atoms. This property leads to their potential vitrification in the liquid crystal phase when cooled slowly (Ivanov et al., 2002).

Synthesis Process

The synthesis process of 2,7-dihydroxy-9-fluorenone involves the reaction of alkali fusion and dehydration, starting from dipotassium 2,7-fluorenedisulfonate salt. Factors such as reaction time, reactants ratio, pH, and solvent purification significantly influence the yield and purity of the product (Liu Yang, 2013).

Polymer Precursor Route

2,7-Poly(9-fluorenone) (PF), a unique electron-deficient conjugated polymer, is prepared via a precursor route using 2,7-dibromo-9-fluorenone and other derivatives. This approach facilitates the production of well-processable, structurally defined precursor polymers, useful in applications like multilayer LED (Uckert et al., 1999).

Self-Assembled Behaviors and Molecular Structures

Studies on fluorenone derivatives, such as 2,7-bis((11-hydroxyundecyl)oxy)-9-fluorenone (BHUF) and 2,7-bis((10-carboxydecyl)oxy)-9-fluorenone (BCDF), have revealed distinct self-assembled behaviors at the liquid–solid interface. These behaviors are influenced by solvent polarity and solubility, and intermolecular interactions like hydrogen bonds (Miao et al., 2016).

Optical Properties and Fluorescence

The synthesis of 2,7-substituted 9-fluorenones has led to the analysis of their fluorescence properties. Conjugated structures like 2,7-bis(trimethylsilylethynyl)-(phenylethynyl)nfluoren-9-ones exhibit blue light-emitting fluorescence, with significant quantum yields in certain derivatives (Rodríguez et al., 2006).

Electrochromic Properties

A fluorenone-based soluble polymer demonstrates electrochromic behavior, changing color from orange to dark blue during oxidation. This high coloration efficiency and optical stability make it suitable for applications in electrochromic devices (Carbas et al., 2011).

Environmental Degradation Pathways

A novel pathway for the degradation of fluorene by Pseudomonas sp. involves the formation of various metabolites, including 9-fluorenone, through specific oxygenation processes. This pathway is significant for understanding the environmental degradation of fluorene-based compounds (Grifoll et al., 1994).

Photoluminescence Stability

Studies on poly(9,9-dialkylfluorene-2,7-diyl) derivatives have explored the effects of end-capping with various fluorene substituents on their photoluminescence stability. This research provides insights into the color stability of these polymers, critical for applications in optoelectronics (Lee et al., 1999).

Bacterial Catabolism

The bacterial catabolism of fluorene leads to the formation of (+)-1,1a-dihydroxy-1-hydrofluoren-9-one, a product of angular dioxygenation of 9-fluorenone. This discovery is important for understanding microbial degradation pathways of such compounds (Selifonov et al., 1993).

Mechanism of Action

Target of Action

The primary targets of 2,7-Dihydroxy-9-fluorenone are biological molecules with which it can interact in ways that can inhibit or promote specific pathways . This interaction is particularly useful in the pharmaceutical industry where it has been explored for its potential therapeutic effects .

Mode of Action

2,7-Dihydroxy-9-fluorenone interacts with other molecules in a complex and enlightening way . It functions through a series of interactions at the molecular level, often involving the transfer of electrons or the formation of bonds that alter the chemical structure of interacting substances . For instance, its ability to donate hydroxyl groups makes it a valuable player in oxidation-reduction reactions .

Biochemical Pathways

The compound’s unique behaviors can be attributed to its specific molecular configuration . In environments where 2,7-Dihydroxy-9-fluorenone is present, it demonstrates unique behaviors that can be attributed to its specific molecular configuration . For instance, its ability to donate hydroxyl groups makes it a valuable player in oxidation-reduction reactions .

Pharmacokinetics

Its unique chemical structure allows for interaction with biological molecules in ways that can inhibit or promote specific pathways . This makes it a candidate for drug development, particularly in treating diseases with oxidative stress components .

Result of Action

The molecular and cellular effects of 2,7-Dihydroxy-9-fluorenone’s action are largely dependent on the specific biological molecules it interacts with. Its unique chemical structure allows for interaction with biological molecules in ways that can inhibit or promote specific pathways .

Action Environment

Environmental factors can influence the action, efficacy, and stability of 2,7-Dihydroxy-9-fluorenone. For instance, it has been found to be useful in detecting and breaking down pollutants . Its reactive nature enables it to bind with harmful chemicals, facilitating their degradation and removal from ecosystems .

Safety and Hazards

Future Directions

The 2,7-Dihydroxy-9-fluorenone is an important pharmaceutical intermediate and functional monomer for materials . It can be used in the pharmaceutical industry to synthesize anti-tumor and sympathetic nerve inhibitors . It can also be used in agriculture to synthesize herbicides and insecticides . In the plastic industry, bisphenol products can be synthesized as stabilizers and plasticizers in the polymerization process, and functional polymer materials can be produced . In the field of liquid crystal materials, it can be used to synthesize new organic compounds that are prone to produce mesomorphic phenomena, showing good application prospects .

properties

IUPAC Name |

2,7-dihydroxyfluoren-9-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H8O3/c14-7-1-3-9-10-4-2-8(15)6-12(10)13(16)11(9)5-7/h1-6,14-15H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CWHPQXRTQSNTRR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1O)C(=O)C3=C2C=CC(=C3)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H8O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60402283 | |

| Record name | 2,7-Dihydroxy-9-fluorenone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60402283 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

212.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2,7-Dihydroxy-9-fluorenone | |

CAS RN |

42523-29-5 | |

| Record name | 2,7-Dihydroxyfluoren-9-one | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=42523-29-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,7-Dihydroxy-9-fluorenone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60402283 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,7-dihydroxyfluoren-9-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.116.020 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

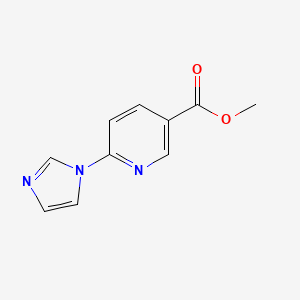

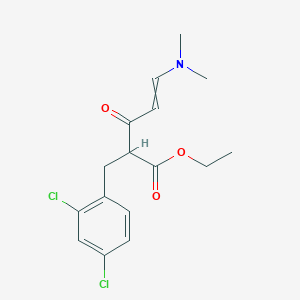

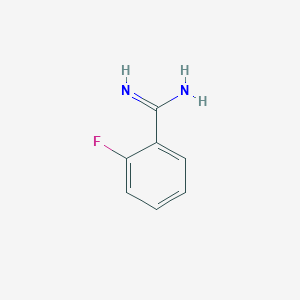

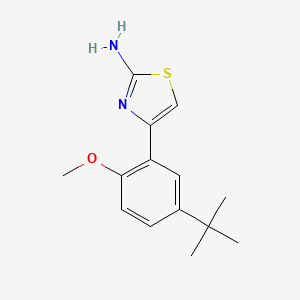

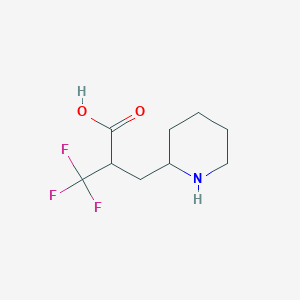

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is the most efficient synthesis method for 2,7-Dihydroxy-9-fluorenone and what factors influence its yield?

A: A two-step synthesis method, starting with dipotassium 2,7-fluorenedisulfonate salt, has shown promising results []. The first step involves alkali fusion with sodium hydroxide, followed by dehydration using zinc chloride []. Several factors significantly impact the yield:

- Alkali Fusion: The ratio of dipotassium 2,7-fluorenedisulfonate salt to sodium hydroxide, reaction time, and pH are crucial. Optimal conditions (1:2 reactant ratio, 5-minute reaction time, pH 1) yielded 69.01% with 98.85% purity [].

- Dehydration: The ratio of 4,4′-dihydroxybiphenyl-2-carboxylic acid to zinc chloride is critical in this step. A 1:2 ratio led to an 88.50% yield with 96.72% purity []. Further purification using an ethanol-water system increased the product content to 98.21% [].

Q2: How can 2,7-Dihydroxy-9-fluorenone be utilized in polymer chemistry?

A: 2,7-Dihydroxy-9-fluorenone serves as a precursor for synthesizing novel monomers with enhanced properties []. For instance, reacting it with phenol produces 2,7-dihydroxy-9,9-bis-(4-hydroxyphenyl)fluorene (THPF), a tetrafunctional fluorene monomer []. THPF is further reacted to create a novel tetrafunctional oxazine monomer containing both benzoxazine and fluorene-oxazine (t-BF-b) [].

Q3: What advantages does the incorporation of 2,7-Dihydroxy-9-fluorenone offer in polymer synthesis?

A: The incorporation of 2,7-Dihydroxy-9-fluorenone derived monomers like t-BF-b leads to polymers with improved characteristics []:

- Broadened Processing Window: Poly(t-BF-b), the polymer derived from t-BF-b, exhibits a lower melting point compared to traditional bifunctional polybenzoxazines, expanding its processing window [].

- Enhanced Thermal Properties: Despite the introduction of flexible aliphatic groups, poly(t-BF-b) displays a higher glass transition temperature than its bifunctional counterparts without compromising thermal stability [].

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-(2-Phenyl-1,3-thiazol-5-yl)-3-[3-(trifluoromethyl)anilino]-2-propen-1-one](/img/structure/B1308536.png)

![(E)-3-(4-chloro-3-nitroanilino)-1-[4-(3-fluoropropoxy)phenyl]-2-propen-1-one](/img/structure/B1308537.png)

![4-[3-(4-Isopropylphenyl)acryloyl]phenyl methanesulfonate](/img/structure/B1308548.png)